Diacetylpiptocarphol
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Overview
Description
Diacetylpiptocarphol is a sesquiterpene lactone compound known for its significant biological activities, particularly its anti-leishmaniasis and antiplasmodial properties . This compound is derived from the plant species Cyrtocymura cincta var. cincta, which belongs to the Asteraceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetylpiptocarphol involves several steps, starting from the extraction of the natural product from the plant source. The compound is typically isolated using solvent extraction methods followed by chromatographic techniques to purify the desired product .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant materials. The process involves optimizing the extraction conditions to maximize yield and purity, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Diacetylpiptocarphol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Diacetylpiptocarphol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: The compound’s anti-leishmaniasis and antiplasmodial activities make it a valuable tool for studying parasitic diseases
Medicine: this compound is investigated for its potential therapeutic applications in treating parasitic infections.
Industry: The compound’s unique properties are explored for potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Diacetylpiptocarphol exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in the survival and proliferation of parasites. The compound interferes with the cellular processes of the parasites, leading to their death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Acetylpiptocarphol: Another sesquiterpene lactone with similar biological activities.
Hirsutinolide-type Sesquiterpenoids: Compounds with comparable structures and activities.
Uniqueness
Diacetylpiptocarphol stands out due to its potent anti-leishmaniasis and antiplasmodial activities, which are more pronounced compared to some of its analogs . Its unique structural features, such as the presence of acetyl groups, contribute to its distinct biological properties.
Properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-ICOWNEGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How was Diacetylpiptocarphol identified and characterized from Pseudelephantopus spiralis?
A2: Pseudelephantopus spiralis was selected for study due to its ethnopharmacological use and the promising antiparasitic activity observed in its crude extracts []. this compound, alongside other hirsutinolide-type sesquiterpene lactones, was isolated from various extracts (petroleum ether, ethanol, and aqueous) of the plant's aerial parts using chromatographic techniques []. The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].
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